2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate
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Overview
Description
2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the pharmaceutical industry due to its significant biological activity . The compound combines the piperidine moiety with a furoate ester, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Furoate Ester: The furoate ester can be introduced through esterification reactions, where the carboxylic acid group of the furoate reacts with an alcohol group in the presence of a catalyst.
Final Coupling: The final step involves coupling the piperidine moiety with the furoate ester using reagents such as boron compounds in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects . The compound may modulate specific pathways involved in cell signaling, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperidinyl)ethanamine
- 2-Phenyl-4-(1-piperidinyl)-2-[2-(1-piperidinyl)ethyl]butanamide
Uniqueness
What sets 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate apart from other similar compounds is its unique combination of the piperidine and furoate ester moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H29NO4 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-17(2)18-6-8-19(9-7-18)26-16-20-10-11-21(27-20)22(24)25-15-14-23-12-4-3-5-13-23/h6-11,17H,3-5,12-16H2,1-2H3 |
InChI Key |
JIPONMIMWJLZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCCN3CCCCC3 |
Origin of Product |
United States |
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